molecular formula C21H29FN4 B5636879 1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine

Cat. No. B5636879
M. Wt: 356.5 g/mol
InChI Key: VUYSQZKYDPBJLS-UHFFFAOYSA-N
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Description

The compound "1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine" is a complex organic molecule that incorporates elements of pyrimidine and piperidine structures, which are often found in pharmacologically active compounds. Its synthesis and analysis are of interest due to its potential interactions and applications in chemical and pharmaceutical research.

Synthesis Analysis

Synthesis of related compounds involves multiple steps, starting from commercially available precursors. For instance, a practical synthesis of related pyrimidine derivatives involves converting 2,4-dichloro-5-fluoropyrimidine to a key intermediate through a series of reactions, including protection and deprotection steps, achieving significant overall yields (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including NMR and X-ray crystallography, revealing details about conformation and spatial arrangement. For instance, the crystal structure analysis of a similar compound revealed significant insights into its solid and solution-state conformations, suggesting the influence of substituents on molecular geometry (Ribet et al., 2005).

Chemical Reactions and Properties

Compounds with pyrimidine and piperidine moieties are involved in various chemical reactions, exhibiting properties like nucleophilic substitution and cycloaddition. For example, the domino reaction of related compounds with amines has been utilized for synthesizing dihydropyridines, highlighting the reactive nature of such structures (Cui et al., 2007).

Physical Properties Analysis

The physical properties, including thermal stability and phase transitions of related compounds, have been thoroughly investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their stability and behavior under various conditions (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity and interactions with various reagents and catalysts. Investigations into reactions like cine-amination have revealed insights into the mechanisms and pathways involved, showcasing the complexity of reactions these compounds can undergo (Rasmussen et al., 1978).

properties

IUPAC Name

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4/c1-3-19-15-21(25-16(2)24-19)26-13-10-20(11-14-26)23-12-4-5-17-6-8-18(22)9-7-17/h6-9,15,20,23H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSQZKYDPBJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethyl-2-methylpyrimidin-4-YL)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine

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